N6022

Description

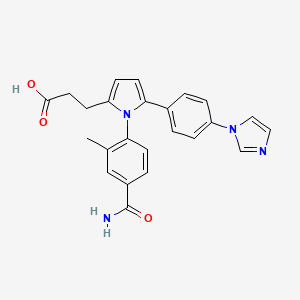

Structure

3D Structure

Properties

IUPAC Name |

3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-16-14-18(24(25)31)4-9-21(16)28-20(8-11-23(29)30)7-10-22(28)17-2-5-19(6-3-17)27-13-12-26-15-27/h2-7,9-10,12-15H,8,11H2,1H3,(H2,25,31)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPGZQLRPAGKLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N)N2C(=CC=C2C3=CC=C(C=C3)N4C=CN=C4)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025710 | |

| Record name | 3-(5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208315-24-5 | |

| Record name | N-6022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208315245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-6022 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(5-(4-(1H-Imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-6022 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80LIU5P95D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide: 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid

An extensive search of publicly available scientific literature and chemical databases has revealed no specific information regarding the mechanism of action, biological activity, or therapeutic targets of the compound 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid.

This suggests that the molecule is likely a novel chemical entity that has not been extensively studied or publicly disclosed. It may be a compound synthesized for research purposes that has not yet been characterized, a proprietary molecule within a corporate chemical library, or a substance described in patent literature without detailed biological data.

While no direct information is available for the specified molecule, the structural motifs present in the compound—a substituted pyrrole propanoic acid—are found in various biologically active molecules. Pyrrole derivatives, in particular, are known to exhibit a wide range of pharmacological activities.[1][2][3][4] Research on similar structures may offer potential, albeit speculative, avenues for investigation.

For instance, various substituted pyrrole derivatives have been investigated for their potential as:

-

Anti-inflammatory agents: Certain pyrrole acetic acid derivatives have demonstrated anti-inflammatory properties.[4]

-

Antimicrobial and antifungal agents: The pyrrole ring is a core component of numerous compounds with antibacterial and antifungal activity.[5]

-

Anticancer agents: Some polysubstituted pyrroles have been explored for their antitumor properties.[1]

-

Urease inhibitors: A structurally related pyrrole propanoic acid derivative has been identified as a urease inhibitor.[6]

It is crucial to emphasize that these are general activities of the broader chemical class and do not represent specific data for 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid. Without experimental data on this precise molecule, any discussion of its mechanism of action would be purely hypothetical.

Due to the absence of any quantitative data, experimental protocols, or defined signaling pathways in the available literature, the core requirements of this technical guide, including data tables and visualizations, cannot be fulfilled at this time. Further research and publication of data pertaining to this specific compound are necessary to elucidate its pharmacological profile.

References

- 1. Energetics of 3-(1,5-diphenyl-1H-pyrrol-2-yl)propanoic acid derivatives | Хімічні проблеми сьогодення [jhps.donnu.edu.ua]

- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

N6022: A Comprehensive Technical Guide to its Biological Target and Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological target and signaling pathway of N6022, a first-in-class investigational drug. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathway and experimental workflows.

Core Biological Target: S-Nitrosoglutathione Reductase (GSNOR)

The primary biological target of this compound is S-Nitrosoglutathione Reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5).[1][2][3][4] GSNOR is a crucial enzyme responsible for the metabolic clearance of S-nitrosoglutathione (GSNO), an endogenous S-nitrosothiol that plays a significant role in nitric oxide (NO) signaling.[1][2] By catalyzing the NADH-dependent reduction of GSNO to an unstable intermediate, GSNOR regulates the intracellular levels of GSNO and, consequently, the extent of protein S-nitrosylation, a key post-translational modification that modulates the function of a wide range of proteins.[1]

This compound is a potent, selective, and reversible inhibitor of GSNOR.[1][3][4] It acts as a tight-binding inhibitor, exhibiting a mixed mode of inhibition.[1][2] Specifically, it is competitive with respect to the GSNO substrate-binding pocket but displays uncompetitive kinetics with respect to the cofactor NADH.[1][2][4]

Quantitative Data: this compound Potency and Selectivity

The inhibitory potency of this compound against GSNOR has been characterized by determining its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). These values, along with other relevant quantitative data, are summarized in the table below.

| Parameter | Value | Assay Condition | Reference |

| IC50 | 8 nM | GSNOR enzymatic activity assay (GSNO reduction) | [1][2][4] |

| Ki | 2.5 nM | GSNOR enzymatic activity assay | [1][2][4] |

| Mode of Inhibition | Mixed (competitive with GSNO, uncompetitive with NADH) | Kinetic enzyme assays | [1][2] |

Signaling Pathway of this compound Action

The mechanism of action of this compound revolves around its inhibition of GSNOR, which leads to an accumulation of intracellular GSNO. This increase in GSNO levels enhances the S-nitrosylation of target proteins, thereby modulating their activity and downstream signaling events. This pathway is pivotal in various physiological processes, including smooth muscle relaxation, inflammation, and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activity.

Spectrophotometric Assay for GSNOR Enzymatic Activity

This protocol describes the determination of GSNOR activity by monitoring the consumption of NADH at 340 nm.

Materials:

-

Recombinant GSNOR enzyme

-

This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

-

S-Nitrosoglutathione (GSNO)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 0.5 mM EDTA

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations.

-

In a 96-well plate, add the following to each well:

-

20 µL of this compound dilution (or vehicle control)

-

160 µL of Assay Buffer containing the GSNOR enzyme (e.g., 1 µg/mL).

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of a solution containing GSNO and NADH to achieve final concentrations of 400 µM GSNO and 200 µM NADH.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Calculate the rate of NADH consumption from the linear portion of the absorbance curve. The GSNOR activity is proportional to the rate of decrease in A340.

-

To determine the IC50 of this compound, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Biotin-Switch Assay for Detecting Protein S-Nitrosylation

This protocol allows for the specific detection of S-nitrosylated proteins.

Materials:

-

HEN Buffer: 250 mM HEPES, pH 7.7, 1 mM EDTA, 0.1 mM Neocuproine

-

Blocking Buffer: HEN buffer containing 2.5% SDS and 20 mM Methyl methanethiosulfonate (MMTS)

-

Ascorbate Solution: 20 mM Ascorbate in HEN buffer

-

Biotinylation Reagent: N-[6-(Biotinamido)hexyl]-Iodoacetamide (Biotin-HPDP) dissolved in DMSO

-

Acetone

-

Neutralization Buffer: 25 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 0.5% Triton X-100

-

Streptavidin-agarose beads

-

Elution Buffer: 25 mM HEPES, pH 7.7, 100 mM NaCl, 1 mM EDTA, 100 mM 2-mercaptoethanol

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Homogenize cells or tissues in HEN buffer.

-

Blocking: Add 4 volumes of Blocking Buffer to the protein sample. Incubate at 50°C for 30 minutes with frequent vortexing to block free thiol groups.

-

Acetone Precipitation: Precipitate proteins by adding 3 volumes of cold acetone. Incubate at -20°C for 20 minutes. Centrifuge to pellet the proteins and wash the pellet twice with 70% acetone.

-

Resuspension and Reduction: Resuspend the protein pellet in HEN buffer with 1% SDS. Add Ascorbate Solution to specifically reduce S-nitrosothiols to free thiols.

-

Biotinylation: Add the Biotinylation Reagent to label the newly formed free thiols. Incubate for 1 hour at room temperature in the dark.

-

Pull-down: Precipitate the biotinylated proteins with acetone as before. Resuspend the pellet in Neutralization Buffer. Add streptavidin-agarose beads and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.

-

Washing and Elution: Wash the beads three times with Neutralization Buffer. Elute the captured proteins by boiling in Elution Buffer.

-

Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against proteins of interest.

In Vitro Eosinophil Apoptosis Assay

This protocol describes a method to assess eosinophil apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Isolated eosinophils

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Culture isolated eosinophils in appropriate medium.

-

Treat the eosinophils with various concentrations of this compound or vehicle control for a specified time period (e.g., 24 hours).

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

This compound is a potent and selective inhibitor of GSNOR that modulates the nitric oxide signaling pathway by increasing the levels of S-nitrosoglutathione and promoting protein S-nitrosylation. This mechanism of action underlies its potential therapeutic effects in various diseases, including inflammatory conditions. The experimental protocols provided herein offer a framework for the continued investigation of this compound and other GSNOR inhibitors.

References

- 1. Measurement of S-Nitrosoglutathione Reductase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Detection of S-Nitrosoglutathione Reductase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of S-Nitrosoglutathione Reductase Activity in Plants | Springer Nature Experiments [experiments.springernature.com]

The Role of N6022 in Nitric Oxide Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N6022, a potent and selective inhibitor of S-Nitrosoglutathione Reductase (GSNOR), and its crucial role in the regulation of nitric oxide (NO) homeostasis. This document details the mechanism of action of this compound, provides comprehensive experimental protocols for its study, and presents key quantitative data to support further research and development.

Introduction to this compound and Nitric Oxide Homeostasis

Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[1] The bioactivity of NO is tightly regulated, in part, through its interaction with glutathione to form S-nitrosoglutathione (GSNO). GSNO serves as a stable intracellular reservoir and transporter of NO, modulating its availability and signaling pathways.[2]

The catabolism of GSNO is primarily mediated by the enzyme S-Nitrosoglutathione Reductase (GSNOR), a member of the alcohol dehydrogenase family.[3] By breaking down GSNO, GSNOR effectively terminates NO signaling. Dysregulation of GSNOR activity has been implicated in the pathophysiology of various inflammatory and obstructive airway diseases, such as asthma and chronic obstructive pulmonary disease (COPD), where reduced NO bioavailability is a key feature.[4]

This compound is a first-in-class, potent, and selective inhibitor of GSNOR.[5][6] By inhibiting GSNOR, this compound prevents the breakdown of GSNO, leading to an increase in its intracellular concentration. This, in turn, enhances the bioavailability of NO, restoring its beneficial effects, including bronchodilation and anti-inflammatory responses.[4]

Mechanism of Action of this compound

This compound acts as a reversible and competitive inhibitor of GSNOR, binding to the GSNO substrate-binding pocket.[6] This inhibition leads to a downstream cascade of events that ultimately potentiates NO signaling.

Quantitative Data

The following tables summarize key quantitative data related to the activity and pharmacokinetics of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against GSNOR

| Parameter | Value | Reference |

| IC50 | 8 nM | [6] |

| Ki | 2.5 nM | [6] |

| Inhibition Type | Reversible, Competitive with GSNO | [6] |

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single Intravenous Dose)

| Dose | Cmax (ng/mL) | AUC (ng*h/mL) |

| 2 mg/kg | 1,200 ± 200 | 800 ± 100 |

| 10 mg/kg | 8,000 ± 1,500 | 6,000 ± 1,000 |

| 50 mg/kg | 40,000 ± 8,000 | 50,000 ± 10,000 |

Data presented as mean ± standard deviation. Systemic exposure was observed to be greater in males than females, and saturation of plasma clearance was noted at the high dose.[5]

Table 3: Summary of a Clinical Trial of this compound in Patients with Mild Asthma (NCT01316315)

| Endpoint | This compound (5 mg IV) | Placebo | p-value |

| Change in Methacholine PC20 at 24h | Not significant | Not significant | >0.05 |

| Two dose-doubling increases in PC20 over 7 days | 21% of observations | 6% of observations | <0.05 |

PC20: Provocative concentration of methacholine causing a 20% fall in FEV1. A higher PC20 indicates less airway hyperresponsiveness.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of this compound in nitric oxide homeostasis.

In Vitro GSNOR Activity Assay (Spectrophotometric)

This assay measures the NADH-dependent reduction of GSNO by GSNOR. The activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

Materials:

-

Recombinant human GSNOR enzyme

-

This compound

-

S-Nitrosoglutathione (GSNO)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Assay Buffer: 100 mM sodium phosphate, pH 7.4

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of Assay Buffer.

-

Add 25 µL of varying concentrations of this compound (or vehicle control) to the wells.

-

Add 25 µL of a solution containing GSNOR enzyme to each well.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 100 µL of a solution containing GSNO and NADH (final concentrations typically 200 µM and 150 µM, respectively).

-

Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the rate of NADH oxidation (the slope of the linear portion of the absorbance vs. time curve).

-

Determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Measurement of S-Nitrosoglutathione (GSNO) in Plasma by HPLC

This method allows for the quantification of GSNO in plasma samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and UV or fluorescence detector.

-

N-ethylmaleimide (NEM)

-

Ammonium sulfamate

-

Mobile Phase: Anion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) in a neutral pH buffer.

-

GSNO standard

-

Plasma samples

Procedure:

-

Collect blood samples in tubes containing an anticoagulant and NEM to prevent post-collection formation of GSNO.

-

Immediately centrifuge the blood to separate the plasma.

-

To prevent artifactual GSNO formation from nitrite, treat the plasma with ammonium sulfamate.

-

Deproteinize the plasma samples by adding a precipitating agent (e.g., ice-cold 10% o-metaphosphoric acid) and centrifuging.

-

Inject the supernatant onto the HPLC system.

-

Separate GSNO using an isocratic elution with the mobile phase.

-

Detect GSNO by its absorbance at approximately 334 nm or by fluorescence after derivatization.[7]

-

Quantify the GSNO concentration by comparing the peak area to a standard curve generated with known concentrations of GSNO.[2][3]

In Vivo Ovalbumin-Induced Allergic Asthma Mouse Model

This model is used to evaluate the efficacy of this compound in reducing airway inflammation and hyperresponsiveness.

Materials:

-

BALB/c mice

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Vehicle control (e.g., saline or PBS)

-

Whole-body plethysmography system

Procedure:

-

Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in Alum.

-

Challenge: From days 21 to 23, challenge the mice with aerosolized OVA for 30 minutes each day.

-

Treatment: Administer this compound (e.g., 0.005-5 mg/kg, intravenously or intraperitoneally) or vehicle control at a specified time before or during the challenge period (e.g., 1 hour before the final challenge).

-

Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of methacholine using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): After AHR measurement, perform a BAL to collect airway inflammatory cells. Analyze the BAL fluid for total and differential cell counts (e.g., eosinophils, neutrophils).

-

Histology: Collect lung tissue for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This model is used to assess the anti-inflammatory effects of this compound in a model of inflammatory bowel disease.

Materials:

-

C57BL/6 mice

-

Dextran Sulfate Sodium (DSS)

-

This compound

-

Vehicle control

Procedure:

-

Induction of Colitis: Administer DSS (typically 2-3% w/v) in the drinking water for 5-7 consecutive days.

-

Treatment: Administer this compound (e.g., 1-10 mg/kg, orally or intraperitoneally) or vehicle control daily, starting from the first day of DSS administration.

-

Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the treatment period (day 5-7), sacrifice the mice and collect the colons.

-

Macroscopic Evaluation: Measure the length of the colon (colitis is associated with colon shortening).

-

Histological Analysis: Take sections of the colon for histological scoring of inflammation and tissue damage.

-

Myeloperoxidase (MPO) Assay: Measure MPO activity in colon tissue homogenates as a marker of neutrophil infiltration.

Visualizations

Downstream Signaling Pathways of Nitric Oxide

Inhibition of GSNOR by this compound leads to an increase in GSNO, which can then influence multiple downstream signaling pathways through both NO-dependent and NO-independent mechanisms.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical assessment of a GSNOR inhibitor like this compound.

Conclusion

This compound is a promising therapeutic agent that targets a key regulatory node in nitric oxide homeostasis. By potently and selectively inhibiting GSNOR, this compound effectively increases the bioavailability of NO, leading to beneficial bronchodilatory and anti-inflammatory effects. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other GSNOR inhibitors in a range of diseases characterized by impaired NO signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A nonclinical safety and pharmacokinetic evaluation of this compound: A first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of S-nitrosoglutathione in human and rat plasma by high-performance liquid chromatography with fluorescence and ultraviolet absorbance detection after precolumn derivatization with o-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

N6022: A Technical Guide for Preclinical Research in Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N6022, a first-in-class, potent, and specific inhibitor of S-nitrosoglutathione reductase (GSNOR), for use in basic research of inflammatory models. This compound has demonstrated efficacy in various preclinical models of inflammatory diseases, including those for multiple sclerosis, inflammatory bowel disease, and acute lung injury. Its mechanism of action centers on the modulation of nitric oxide (NO) homeostasis through the stabilization of S-nitrosoglutathione (GSNO), a key endogenous anti-inflammatory molecule.

Mechanism of Action

This compound is a tight-binding, reversible inhibitor of GSNOR with a half-maximal inhibitory concentration (IC50) of 8 nM and an inhibition constant (Ki) of 2.5 nM.[1] By inhibiting GSNOR, this compound prevents the breakdown of GSNO, leading to its accumulation. GSNO, in turn, influences a range of cellular processes involved in inflammation. One of the key downstream effects is the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. S-nitrosylation of components of the NF-κB pathway can inhibit its activation, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.

Caption: Mechanism of this compound in modulating inflammation.

Preclinical Efficacy in Inflammatory Models

This compound has been evaluated in several preclinical models of inflammation, demonstrating significant therapeutic potential.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used animal model for multiple sclerosis. Treatment with this compound has been shown to significantly attenuate the clinical severity of EAE.[2][3]

| Parameter | Untreated EAE | This compound Treated EAE (1 mg/kg/day, i.p.) |

| Peak Clinical Score | 3.5 ± 0.5 | 2.67 ± 0.29 |

| Remission Clinical Score | 2.5 ± 0.5 | 0.3 ± 0.29 |

Data presented as mean ± SEM.[2]

This compound treatment also modulates the immune response in EAE, leading to a decrease in pro-inflammatory Th1 and Th17 cells and an increase in anti-inflammatory Th2 and regulatory T cells (Tregs).[2][3][4]

-

Induction of EAE:

-

Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

Inject female C57BL/6 mice (8-12 weeks old) subcutaneously with the MOG/CFA emulsion on day 0.

-

Administer Pertussis Toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization.

-

-

This compound Treatment:

-

Initiate daily treatment with this compound (1 mg/kg, intraperitoneally or 2.5 mg/kg, oral gavage) starting at the onset of clinical signs (typically around day 10-12 post-immunization).[2]

-

Continue daily treatment throughout the course of the disease.

-

-

Assessment:

-

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.[5]

-

At the end of the study, collect spleen and central nervous system tissue for analysis of T-cell populations by flow cytometry and assessment of demyelination by histology.

-

Caption: Experimental workflow for this compound in the EAE model.

Inflammatory Bowel Disease (IBD) Models

While specific quantitative data for this compound in dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS) induced colitis models are not yet extensively published, the known anti-inflammatory mechanism of this compound suggests its potential therapeutic utility in IBD. The following are generalized protocols for these models that can be adapted for testing this compound.

-

Induction of Colitis:

-

Administer 2-5% (w/v) DSS in the drinking water of mice for 5-7 days to induce acute colitis.

-

For chronic colitis, administer cycles of DSS followed by regular drinking water.

-

-

This compound Treatment:

-

Administer this compound (dose to be determined by dose-ranging studies) daily via oral gavage or intraperitoneal injection, starting concurrently with or prior to DSS administration.

-

-

Assessment:

-

Monitor daily for body weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

-

At sacrifice, measure colon length and collect tissue for histological analysis of inflammation and damage.

-

Measure myeloperoxidase (MPO) activity in colon tissue as an indicator of neutrophil infiltration.

-

-

Induction of Colitis:

-

Sensitize mice with an application of TNBS to the skin.

-

After a week, intrarectally administer TNBS in ethanol to induce colitis.

-

-

This compound Treatment:

-

Administer this compound (dose to be determined) daily, starting before or after the intrarectal TNBS challenge.

-

-

Assessment:

SARS-CoV-2 Spike Protein-Induced Acute Lung Injury

In a model of acute lung injury induced by the SARS-CoV-2 spike protein, this compound treatment was shown to be protective.

While specific numerical data from publications are pending, studies have shown that this compound treatment leads to a significant reduction in pro-inflammatory cytokines in the bronchoalveolar lavage fluid (BALF) of mice challenged with the SARS-CoV-2 spike protein.

-

Induction of Lung Injury:

-

Administer recombinant SARS-CoV-2 spike protein S1 subunit intranasally to mice.

-

-

This compound Treatment:

-

Administer this compound (e.g., 1 mg/kg, i.p.) daily, starting before or concurrently with the spike protein challenge.

-

-

Assessment:

-

Collect BALF to measure levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

-

Perform histological analysis of lung tissue to assess inflammation and injury.

-

Caption: Workflow for this compound in SARS-CoV-2 lung injury model.

Conclusion

This compound represents a promising therapeutic candidate for a variety of inflammatory diseases. Its well-defined mechanism of action as a GSNOR inhibitor and its efficacy in multiple preclinical models make it a valuable tool for basic and translational research. This guide provides a foundational understanding of this compound and detailed protocols to facilitate its investigation in relevant inflammatory disease models. Further research, particularly in models of inflammatory bowel disease, will be crucial to fully elucidate its therapeutic potential.

References

- 1. S-Nitrosoglutathione reductase (GSNOR) inhibitor as an immune modulator in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. S-nitrosoglutathione reductase (GSNOR) inhibitor as an immune modulator in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of S-nitrosoglutathione reductase inhibitor in B cell-driven experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. Inhibitor of PI3Kγ ameliorates TNBS-induced colitis in mice by affecting the functional activity of CD4+CD25+FoxP3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effect of Recreational Exercise in TNBS-Induced Colitis in Rats: Role of NOS/HO/MPO System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Proposed Discovery and Synthesis of 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid

Disclaimer: As of October 2025, a comprehensive search of scientific literature and patent databases did not yield any specific information on the discovery or synthesis of 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid. Therefore, this document presents a prospective technical guide outlining a plausible synthetic route and potential biological significance based on established chemical principles and the known properties of its constituent structural motifs. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The proposed molecule, 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid, incorporates several key pharmacophores: a substituted pyrrole core, an imidazole moiety, and a carbamoyl group. Pyrrole and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The imidazole ring is a common feature in many pharmaceuticals, contributing to their pharmacological effects.[4][5][6] The carbamoyl group can participate in hydrogen bonding and may enhance the molecule's interaction with biological targets.[7][8] This unique combination of functional groups suggests that the target compound could exhibit interesting and potentially valuable biological activities.

This guide details a proposed synthetic pathway, including detailed experimental protocols and characterization data for key intermediates and the final product. Additionally, a hypothetical exploration of its potential biological activities and associated signaling pathways is presented.

Proposed Synthetic Pathway

A retrosynthetic analysis suggests that the target molecule can be constructed from three primary building blocks: a substituted aniline, a 1,4-dicarbonyl compound, and an imidazole-containing fragment. A plausible forward synthesis based on the Paal-Knorr pyrrole synthesis is outlined below.[9][10][11] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Overall Synthetic Scheme

Caption: Proposed overall synthetic workflow.

Synthesis of Key Intermediates

2.2.1. Synthesis of 1-(4-Carbamoyl-2-methylphenyl)amine (Starting Material 1)

This starting material can be synthesized from commercially available 4-amino-3-methylbenzoic acid through amidation.

2.2.2. Synthesis of the 1,4-Dicarbonyl Precursor (Intermediate 3)

A plausible route to the required 1,4-dicarbonyl precursor involves the reaction of an imidazole-containing aldehyde with a suitable propanoic acid derivative.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of 4-(4-Imidazol-1-ylphenyl)benzaldehyde

-

To a solution of 4-fluorobenzaldehyde (1.0 eq) and imidazole (1.2 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(4-imidazol-1-ylphenyl)benzaldehyde.

Protocol 3.2: Paal-Knorr Synthesis of the Pyrrole Ring

-

Dissolve 1-(4-carbamoyl-2-methylphenyl)amine (1.0 eq) and the 1,4-dicarbonyl precursor (Intermediate 3, 1.0 eq) in glacial acetic acid.

-

Heat the mixture to reflux for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield the pure pyrrole derivative.

Protocol 3.3: Hydrolysis of the Ester

-

Dissolve the pyrrole derivative from Protocol 3.2 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 12 hours.

-

Acidify the reaction mixture with 1N HCl to pH 3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product, 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid.

Hypothetical Data Presentation

The following tables summarize the expected analytical and biological data for the target molecule and its key intermediates.

Table 1: Physicochemical and Spectroscopic Data of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) | Mass Spec (ESI+) m/z |

| Intermediate 3 | C15H14N2O3 | 270.28 | Hypothetical: 9.9 (s, 1H), 8.2-7.5 (m, 8H), 4.1 (t, 2H), 2.8 (t, 2H) | 271.1 [M+H]+ |

| Target Molecule | C28H24N4O3 | 464.52 | Hypothetical: 12.1 (s, 1H), 8.3-7.2 (m, 12H), 6.5 (d, 1H), 6.1 (d, 1H), 2.9 (t, 2H), 2.6 (t, 2H), 2.1 (s, 3H) | 465.2 [M+H]+ |

Table 2: Hypothetical In Vitro Biological Activity

| Target | Assay Type | IC50 (nM) |

| Kinase X | Enzyme Inhibition | 50 |

| Kinase Y | Enzyme Inhibition | >10,000 |

| Cancer Cell Line A | Cell Proliferation | 250 |

| Cancer Cell Line B | Cell Proliferation | 1500 |

Potential Biological Significance and Signaling Pathways

Given the structural motifs present in the target molecule, it is plausible that it could interact with various biological targets, particularly protein kinases. Many pyrrole-containing compounds are known to be kinase inhibitors. The presence of the carbamoyl and imidazole groups could facilitate specific hydrogen bonding interactions within the ATP-binding pocket of a kinase.

Proposed Mechanism of Action

A potential mechanism of action could involve the inhibition of a specific signaling pathway crucial for cancer cell proliferation and survival. For instance, the molecule could target a kinase involved in the MAP kinase or PI3K/Akt signaling pathways.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

While 3-[1-(4-carbamoyl-2-methylphenyl)-5-(4-imidazol-1-ylphenyl)pyrrol-2-yl]propanoic acid is not a known compound based on current literature, this guide provides a comprehensive and technically detailed proposal for its synthesis and potential biological evaluation. The outlined synthetic strategy is based on well-established chemical reactions, and the hypothesized biological activity is grounded in the known pharmacology of its constituent moieties. This document serves as a roadmap for researchers interested in exploring this novel chemical entity and its potential as a therapeutic agent. Further experimental work is required to validate the proposed synthesis and to elucidate the actual biological properties of this compound.

References

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. mdpi.com [mdpi.com]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. rjptonline.org [rjptonline.org]

- 6. neuroquantology.com [neuroquantology.com]

- 7. Organic carbamates in drug design and medicinal chemistry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. youtube.com [youtube.com]

- 10. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to N6022: A Potent S-Nitrosoglutathione Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6022 is a potent, selective, and reversible small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR), a key enzyme in the regulation of nitric oxide (NO) homeostasis.[1][2] By inhibiting GSNOR, this compound increases the bioavailability of S-nitrosoglutathione (GSNO), a critical endogenous bronchodilator and anti-inflammatory agent.[3][4] This mechanism of action has positioned this compound as a promising therapeutic candidate for respiratory and inflammatory diseases, with demonstrated efficacy in preclinical models of asthma.[2][5] This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and experimental data related to this compound.

Chemical Properties and Structure

This compound, with the CAS number 1208315-24-5, is a pyrrole-based compound.[4][6] Its chemical formula is C24H22N4O3, and it has a molecular weight of 414.46 g/mol .[7][8] The IUPAC name for this compound is 3-(5-(4-(1H-imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1208315-24-5 | [4][7][9] |

| Molecular Formula | C24H22N4O3 | [4][7][9] |

| Molecular Weight | 414.46 g/mol | [7][8] |

| IUPAC Name | 3-(5-(4-(1H-imidazol-1-yl)phenyl)-1-(4-carbamoyl-2-methylphenyl)-1H-pyrrol-2-yl)propanoic acid | [4] |

| Appearance | White to off-white solid powder | [4][10] |

| Purity | ≥98% | [9][11] |

| Solubility | DMSO: ≥ 46 mg/mL, DMF: 30 mg/mL, Ethanol: 1 mg/mL, PBS (pH 7.2): 0.1 mg/mL | [11][12][13] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [10] |

Mechanism of Action and Signaling Pathway

This compound is a tight-binding, specific, and fully reversible inhibitor of GSNOR.[1][2][9] It exhibits a potent inhibitory activity with an IC50 of 8 nM and a Ki of 2.5 nM.[1][2][7] this compound binds to the GSNO substrate binding pocket of GSNOR, acting as a competitive inhibitor with respect to GSNO.[1][2] However, kinetic assays have revealed a mixed uncompetitive mode of inhibition towards GSNO and a mixed competitive mode towards the formaldehyde adduct, S-hydroxymethylglutathione (HMGSH).[1][2] It is uncompetitive with the cofactors NAD+ and NADH.[1][2]

The inhibition of GSNOR by this compound leads to an accumulation of endogenous GSNO.[3] GSNO is a major bioactive reservoir of NO and plays a crucial role in various physiological processes, including vasodilation, bronchodilation, and anti-inflammatory responses.[3][4] The elevation of GSNO levels is the primary mechanism through which this compound exerts its therapeutic effects.[3]

Figure 1: this compound Signaling Pathway.

Quantitative Data

The inhibitory potency and efficacy of this compound have been quantified in various in vitro and in vivo studies.

Table 2: In Vitro Inhibitory Activity of this compound against GSNOR

| Parameter | Value | Assay Condition | Reference(s) |

| IC50 | 8 nM | GSNO reduction assay | [1][3][7] |

| IC50 | 32 nM | HMGSH oxidation assay | [3] |

| Ki | 2.5 nM | [1][3][7] | |

| Ki | 3.1 nM | [3] | |

| Mode of Inhibition | Mixed uncompetitive (vs. GSNO), Mixed competitive (vs. HMGSH), Uncompetitive (vs. NAD+/NADH) | Kinetic assays | [1][2] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Asthma

| Parameter | Dosage | Effect | Reference(s) |

| Bronchoconstriction | 30 mg/kg (i.v. or p.o.) | Reduction | [12] |

| Pulmonary Inflammation | 30 mg/kg (i.v. or p.o.) | Reduction | [12] |

| Enhanced Pause (Penh) | 0.1 - 10 mg/kg (i.v.) | Dose-dependent decrease | [3] |

| BALF Eosinophils | 0.1 - 10 mg/kg (i.v.) | Dose-dependent decrease | [3] |

| BALF Nitrite | 0.1 - 10 mg/kg (i.v.) | Increase | [3] |

| Plasma cGMP | 0.1 - 10 mg/kg (i.v.) | Increase | [3] |

| NF-κB Activation | Not specified | Attenuation of OVA-induced increase | [3] |

Experimental Protocols

In Vitro GSNOR Inhibition Assay

Objective: To determine the IC50 of this compound against GSNOR.

Methodology: The assay is based on monitoring the NADH-dependent reduction of S-nitrosoglutathione (GSNO) catalyzed by purified recombinant human GSNOR.

-

Reagents: Purified recombinant human GSNOR, S-nitrosoglutathione (GSNO), NADH, this compound (dissolved in DMSO), assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).

-

Procedure:

-

A reaction mixture containing GSNOR, NADH, and varying concentrations of this compound is prepared in a 96-well plate.

-

The reaction is initiated by the addition of GSNO.

-

The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.[3]

-

In Vivo Asthma Model in Mice

Objective: To evaluate the efficacy of this compound in a model of allergic asthma.

Methodology: Ovalbumin (OVA)-sensitized BALB/c mice are used as a model for allergic asthma.

-

Animal Model: Female BALB/c mice.

-

Sensitization and Challenge:

-

Mice are sensitized by intraperitoneal injections of OVA emulsified in alum.

-

Subsequently, mice are challenged with aerosolized OVA to induce an asthmatic phenotype.

-

-

Treatment:

-

This compound is administered to the mice, typically via intravenous (i.v.) or oral (p.o.) routes, at various doses.

-

-

Outcome Measures:

-

Airway Hyperresponsiveness: Measured using whole-body plethysmography to determine the enhanced pause (Penh) in response to methacholine challenge.

-

Pulmonary Inflammation: Assessed by quantifying the number of eosinophils and other inflammatory cells in the bronchoalveolar lavage fluid (BALF).

-

Biomarkers: Levels of nitrite and cGMP are measured in BALF and plasma, respectively.

-

NF-κB Activation: Assessed in lung tissue homogenates.[3]

-

Figure 2: In Vivo Asthma Model Workflow.

Conclusion

This compound is a well-characterized, potent inhibitor of GSNOR with a clear mechanism of action. Its ability to modulate the NO-GSNO signaling pathway provides a strong rationale for its development as a therapeutic agent for asthma and other inflammatory diseases. The comprehensive data summarized in this guide, including its chemical properties, inhibitory activity, and in vivo efficacy, underscore its significance for researchers and drug development professionals in the field. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human diseases.[1][2]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medkoo.com [medkoo.com]

- 5. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of pyrrole based S-nitrosoglutathione reductase inhibitors: pyrrole regioisomers and propionic acid replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound [myskinrecipes.com]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | GSNOR | TargetMol [targetmol.com]

- 11. This compound | CAS 1208315-24-5 | Cayman Chemical | Biomol.com [biomol.com]

- 12. selleckchem.com [selleckchem.com]

- 13. molnova.com [molnova.com]

N6022 as a Chemical Probe for GSNOR Function: An In-depth Technical Guide

Abstract

S-Nitrosoglutathione reductase (GSNOR), a key enzyme in the regulation of endogenous S-nitrosothiols (SNOs), plays a critical role in nitric oxide (NO) signaling and homeostasis. Dysregulation of GSNOR activity is implicated in a variety of inflammatory and respiratory diseases. N6022 is a potent, selective, and reversible inhibitor of GSNOR, making it an invaluable chemical probe for elucidating the physiological and pathophysiological functions of this enzyme. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use, and a depiction of the GSNOR signaling pathway. This document is intended for researchers, scientists, and drug development professionals investigating GSNOR-mediated pathways and their therapeutic potential.

Introduction to this compound and GSNOR

S-Nitrosoglutathione (GSNO) is a major endogenous reservoir of NO. GSNOR, a member of the alcohol dehydrogenase family (ADH5), catalyzes the NADH-dependent reduction of GSNO to an unstable intermediate, which ultimately leads to the depletion of bioactive NO. By inhibiting GSNOR, this compound increases the intracellular levels of GSNO, thereby enhancing NO-mediated signaling. This potentiation of the NO pathway has demonstrated therapeutic potential in preclinical models of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease.[1][2] this compound's high potency and specificity make it an excellent tool for studying the intricate roles of GSNOR in cellular signaling and disease.

Quantitative Data for this compound

The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a clear comparison of its biochemical activity, pharmacokinetic properties, and safety profile.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Assay Conditions | Reference(s) |

| GSNOR IC50 | 8 nM | GSNO reduction assay | [2][3] |

| 32 nM | HMGSH oxidation assay | [4] | |

| GSNOR Ki | 2.5 nM | GSNO as substrate | [2][3] |

| 3.1 nM | HMGSH as substrate | [4] | |

| Mechanism of Inhibition | Mixed uncompetitive towards GSNO | Kinetic assays | [3] |

| Uncompetitive towards NAD+/NADH | Kinetic assays | [2][3] | |

| hERG in vitro screen | >100 µM | Radioligand binding assay | |

| Bacterial Mutagenicity | Negative | Ames test | [5] |

| Cytotoxicity (A549 cells) | >100 µM | Cell viability assay |

Table 2: Preclinical Pharmacokinetics and Toxicology of this compound in Rodents

| Parameter | Species | Value | Dosing Route | Reference(s) |

| NOAEL (14-day study) | Rat | 10 mg/kg/day | Intravenous | [6] |

| NOAEL (5-day study) | Mouse | 30 mg/kg/day | Intravenous | [5] |

| NOAEL (5-day study) | Mouse | 100 mg/kg/day | Oral | [5] |

| Systemic Exposure | Rat | Greater in males than females | Intravenous | [6] |

| Major Organ of Elimination | Rat | Liver | - | [6] |

Table 3: Phase I Clinical Trial Data of this compound in Mild Asthma

| Parameter | This compound (5 mg IV) | Placebo | P-value | Reference(s) |

| Primary Endpoint (Change in Methacholine PC20 at 24h) | Not significant | - | - | [1] |

| Two dose-doubling increases in PC20 over 7 days | 21% | 6% | < 0.05 | [1] |

| Mean change in PC20 from baseline over 7 days | +0.82 mg/mL | -0.18 mg/mL | 0.023 | [1] |

| Safety | Well-tolerated | - | - | [1] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the GSNOR signaling pathway and a typical experimental workflow for evaluating this compound in a preclinical model of asthma.

Caption: GSNOR Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for an Ovalbumin-induced mouse model of asthma.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the scientific community. The following sections provide methodologies for key assays used in the characterization of this compound.

GSNOR Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on GSNOR by measuring the decrease in NADH absorbance.

Materials:

-

Recombinant human GSNOR enzyme

-

S-Nitrosoglutathione (GSNO)

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

This compound

-

Assay Buffer: 50 mM sodium phosphate, pH 7.4

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of concentrations for IC50 determination.

-

Prepare the assay mixture in each well of the 96-well plate containing:

-

Assay Buffer

-

A fixed concentration of NADH (e.g., 150 µM)

-

Varying concentrations of this compound or vehicle (DMSO) for control.

-

-

Initiate the reaction by adding a fixed concentration of GSNO (e.g., 400 µM) to each well.

-

Immediately after adding GSNO, add a fixed concentration of recombinant GSNOR enzyme to start the reaction.

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C. The decrease in absorbance corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Ovalbumin-Induced Asthma Mouse Model

This protocol describes a common method to induce an allergic asthma phenotype in mice to evaluate the efficacy of this compound.

Animals:

-

Female BALB/c mice (6-8 weeks old)

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Sterile phosphate-buffered saline (PBS)

-

Nebulizer

-

Whole-body plethysmograph for measuring airway hyperresponsiveness

Procedure:

-

Sensitization:

-

On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS. Control mice receive i.p. injections of PBS.

-

-

Challenge and Treatment:

-

From day 21 to 23, challenge the sensitized mice with an aerosol of 1% OVA in PBS for 30 minutes each day using a nebulizer.

-

Administer this compound (e.g., 0.01-10 mg/kg) or vehicle via the desired route (e.g., intravenous) at a specified time before each OVA challenge.

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

On day 24, 24 hours after the final OVA challenge, assess AHR.

-

Place mice in a whole-body plethysmograph and expose them to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

Record the enhanced pause (Penh) values, a measure of airway obstruction.

-

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

On day 25, euthanize the mice and perform a tracheotomy.

-

Lavage the lungs with PBS to collect BAL fluid.

-

Centrifuge the BAL fluid and resuspend the cell pellet.

-

Perform a total cell count and a differential cell count (e.g., using Wright-Giemsa staining) to determine the number of eosinophils.

-

-

Lung Histology:

-

After BAL fluid collection, perfuse the lungs and fix them in 10% formalin.

-

Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.

-

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of GSNOR. Its utility as a chemical probe has been demonstrated in a variety of in vitro and in vivo systems, providing valuable insights into the role of GSNOR in health and disease. The data and protocols presented in this technical guide offer a comprehensive resource for researchers seeking to utilize this compound in their investigations of GSNOR-mediated signaling pathways. The promising preclinical and early clinical findings with this compound underscore the therapeutic potential of GSNOR inhibition for inflammatory and respiratory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of inhibition for this compound, a first-in-class drug targeting S-nitrosoglutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A nonclinical safety and pharmacokinetic evaluation of this compound: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of N6022: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of N6022, a potent and selective antagonist of the A2B adenosine receptor (A2BR). The following sections detail the pharmacological activity of this compound, present key quantitative data from in vitro studies, outline the experimental methodologies employed, and visualize the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound has been identified as a significant tool for investigating the physiological and pathophysiological roles of the A2B adenosine receptor. In various disease models, particularly in oncology, the activation of A2BR by its endogenous ligand, adenosine, is associated with the promotion of tumor growth, angiogenesis, and immunosuppression. This compound is being evaluated for its potential to counteract these effects by blocking the A2BR signaling pathway. This document summarizes the foundational in vitro data that characterizes the activity of this compound.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through various functional assays. The data presented below is collated from studies investigating its ability to inhibit A2BR-mediated signaling and downstream effects in relevant cell lines.

| Assay Type | Cell Line | Endpoint Measured | This compound Potency (IC50) | Key Findings |

| Receptor Binding | Recombinant | A2BR Occupancy | ~20 nM | Demonstrates high-affinity binding to the human A2B adenosine receptor. |

| cAMP Accumulation | HCT116 (Colon Carcinoma) | Inhibition of NECA-induced cAMP | ~50 nM | Effectively blocks Gs protein-coupled signaling downstream of A2BR activation. |

| Cytokine Release | HCT116 (Colon Carcinoma) | Inhibition of IL-8 Secretion | Concentration-Dependent | Significantly reduces the secretion of the pro-inflammatory and pro-angiogenic chemokine IL-8. |

| Cytokine Release | Various Cancer Cell Lines | Inhibition of IL-6 Secretion | Concentration-Dependent | Shows potential to modulate the tumor microenvironment by reducing levels of the pleiotropic cytokine IL-6. |

| Angiogenesis Factor | Various Cancer Cell Lines | Inhibition of VEGF Secretion | Concentration-Dependent | Indicates a potential anti-angiogenic effect by inhibiting the release of Vascular Endothelial Growth Factor. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's in vitro activity.

Cell Culture

-

Cell Line: HCT116 (human colon carcinoma)

-

Media: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit the A2BR-mediated increase in intracellular cyclic adenosine monophosphate (cAMP).

-

Cell Seeding: HCT116 cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

-

Pre-incubation with this compound: The culture medium is replaced with serum-free medium containing various concentrations of this compound or vehicle control. The plate is incubated for 30 minutes at 37°C.

-

Stimulation: The A2BR agonist, 5′-(N-Ethylcarboxamido)adenosine (NECA), is added to a final concentration of 1 µM to stimulate cAMP production. The plate is incubated for a further 15 minutes at 37°C.

-

Lysis and Detection: The reaction is stopped, and cells are lysed. Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., a LANCE® Ultra cAMP kit) according to the manufacturer's instructions.

-

Data Analysis: The results are normalized to the response induced by NECA alone, and the IC50 value for this compound is calculated using a four-parameter logistic regression.

Cytokine Release (ELISA)

This protocol details the measurement of secreted cytokines such as IL-8 into the cell culture supernatant.

-

Cell Seeding: HCT116 cells are seeded into 24-well plates at a density of 2 x 105 cells/well and cultured until they reach approximately 80% confluency.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control, along with an A2BR agonist (e.g., NECA) to stimulate cytokine release.

-

Incubation: The cells are incubated for 24 hours at 37°C to allow for cytokine accumulation in the supernatant.

-

Supernatant Collection: The culture supernatant is collected and centrifuged to remove cellular debris.

-

ELISA: The concentration of the target cytokine (e.g., IL-8) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.

-

Data Analysis: The amount of cytokine inhibition is calculated relative to the agonist-only control for each concentration of this compound.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Caption: this compound mechanism of action.

Caption: Workflow for the cAMP accumulation assay.

Caption: Workflow for the cytokine release ELISA.

Methodological & Application

Application Notes and Protocols for N6022, a Potent GSNOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Nitrosoglutathione reductase (GSNOR), also known as alcohol dehydrogenase 5 (ADH5), is a critical enzyme in the regulation of endogenous S-nitrosothiols (SNOs), particularly S-nitrosoglutathione (GSNO). By catalyzing the NADH-dependent reduction of GSNO, GSNOR plays a pivotal role in modulating nitric oxide (NO) signaling pathways. Dysregulation of GSNOR activity has been implicated in various pathological conditions, making it an attractive therapeutic target. N6022 is a potent, selective, and reversible inhibitor of GSNOR, demonstrating significant potential in preclinical studies. These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of this compound on GSNOR.

Quantitative Data Summary

The inhibitory potency of this compound against GSNOR is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative parameters for this compound.

| Parameter | Value | Reference |

| IC50 | 8 nM | [1][2][3][4] |

| Ki | 2.5 nM | [1][3][4] |

| Binding Mechanism | Competitive with GSNO, Uncompetitive with NADH | [1][4] |

GSNOR Signaling Pathway

GSNOR is a key regulator of NO bioavailability. The following diagram illustrates the central role of GSNOR in the catabolism of GSNO and the impact of its inhibition by this compound.

References

- 1. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Quantitative Proteome Profiling of a S-Nitrosoglutathione Reductase (GSNOR) Null Mutant Reveals a New Class of Enzymes Involved in Nitric Oxide Homeostasis in Plants [frontiersin.org]

- 3. Pharmacological Inhibition of S-Nitrosoglutathione Reductase Reduces Cardiac Damage Induced by Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of S-nitrosoglutathione Reductase (GSNOR) in Human Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Potency of N6022 as an A₂B Adenosine Receptor Antagonist in Cell-Free Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for determining the inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) of N6022, a potent A₂B adenosine receptor antagonist, in cell-free assay systems. The protocols described herein utilize a competitive radioligand binding assay for Kᵢ determination and a functional adenylyl cyclase assay for IC₅₀ determination. These methods are fundamental for characterizing the pharmacological profile of this compound and similar compounds targeting the A₂B adenosine receptor.

Introduction

The A₂B adenosine receptor (A₂BAR) is a G protein-coupled receptor that is activated by adenosine. Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. The A₂BAR is implicated in a variety of physiological and pathological processes, including inflammation, vasodilation, and cell growth. Consequently, antagonists of the A₂BAR, such as this compound, are of significant interest for therapeutic development.

This application note details the experimental procedures to quantify the potency of this compound through two distinct cell-free assays:

-

Kᵢ Determination via Competitive Radioligand Binding: This assay directly measures the affinity of this compound for the A₂B adenosine receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.

-

IC₅₀ Determination via Adenylyl Cyclase Functional Assay: This assay determines the functional potency of this compound by measuring its ability to inhibit the A₂BAR-mediated stimulation of adenylyl cyclase activity in response to an agonist.

Data Presentation

The following table summarizes the quantitative data for this compound's activity at the A₂B adenosine receptor.

| Parameter | Value | Assay Type | Receptor Source |

| Kᵢ | 3.39 nM | Competitive Radioligand Binding | Mouse A₂B Adenosine Receptor |

| IC₅₀ | 512 nM | Adenylyl Cyclase (cAMP) Assay | CHO cells expressing mouse A₂B receptor |

Experimental Protocols

Kᵢ Determination: Competitive Radioligand Binding Assay

This protocol describes the determination of the inhibitory constant (Kᵢ) of this compound for the A₂B adenosine receptor using a competitive radioligand binding assay with [³H]PSB-603 as the radioligand.

Workflow Diagram:

N6022: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6022 is a potent and selective inhibitor of S-nitrosoglutathione reductase (GSNOR), a key enzyme in the metabolism of S-nitrosoglutathione (GSNO) and the regulation of nitric oxide (NO) homeostasis.[1][2] By inhibiting GSNOR, this compound increases the bioavailability of GSNO, which has vasodilatory and anti-inflammatory properties.[3][4] This mechanism of action has shown therapeutic potential in various preclinical models of inflammatory diseases.[2][5] These application notes provide detailed protocols for the administration and dosage of this compound in in vivo studies, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action

This compound is a first-in-class, reversible inhibitor of GSNOR with a reported IC50 of 8 nM and a Ki of 2.5 nM.[1][6][7] It acts by binding to the GSNO substrate pocket of the enzyme.[1][2] Inhibition of GSNOR leads to an accumulation of endogenous GSNO, which can modulate various signaling pathways. The primary signaling pathway affected is the nitric oxide (NO) pathway. By preserving GSNO, a major carrier of NO bioactivity, this compound enhances NO-mediated signaling, which plays a crucial role in vasodilation, neurotransmission, and immune responses.[4][8] Furthermore, this compound has been shown to modulate inflammatory pathways, including the inhibition of NF-κB and the promotion of Nrf2 nuclear translocation, which enhances antioxidant responses.[5]

Caption: Signaling pathway of this compound.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Rodent Models

| Disease Model | Species | Route of Administration | Dosage Range | Key Findings |

| Asthma (Ovalbumin-induced) | Mouse | IV or PO | 1 - 30 mg/kg/day | Reduced bronchoconstriction and pulmonary inflammation.[3][7] |

| Inflammatory Bowel Disease (DSS-induced) | Mouse | IV or PO | 1 - 10 mg/kg/day | Demonstrated significant efficacy in reducing disease severity.[3] |

| Chronic Obstructive Pulmonary Disease (PPE-induced) | Mouse | Not Specified | Not Specified | Showed significant efficacy.[3] |

| SARS-CoV-2 Spike Protein-Induced Acute Lung Injury | Mouse | IP | 1 mg/kg/day | Conferred protection against acute lung disease.[5] |

| Cerebral Ischemia/Reperfusion Injury | Mouse | Not Specified | Not Specified | Protected against brain damage and neurological deficits. |

Table 2: this compound Toxicology and Safety Data

| Species | Study Duration | Route of Administration | NOAEL (No Observable Adverse Effect Level) |

| Mouse | 5 days | IV | 30 mg/kg/day[3] |

| Mouse | 5 days | PO | 100 mg/kg/day[3] |

| Rat | 14 days | IV | 10 mg/kg/day[4] |

Experimental Protocols

Protocol 1: Preparation of this compound for Intravenous (IV) Administration

This protocol is suitable for achieving a clear solution for intravenous injection in rodents.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to create a 20 mg/mL stock, dissolve 20 mg of this compound in 1 mL of fresh, high-quality DMSO. Use sonication or gentle heating if necessary to aid dissolution.

-

In a sterile tube, add the required volume of the this compound stock solution.

-

Sequentially add the co-solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

For example, to prepare 1 mL of the final dosing solution:

-

Start with 100 µL of the this compound/DMSO stock solution (adjust concentration as needed for final dosage).

-

Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline to reach the final volume of 1 mL.

-

-

Vortex the final solution to ensure homogeneity.

-

The final solution should be clear. It is recommended to prepare this solution fresh on the day of use.

Protocol 2: Preparation of this compound for Oral (PO) Gavage

This protocol is suitable for preparing a suspension for oral administration in rodents.

Materials:

-

This compound powder

-

0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water

-

Sterile tubes

-

Oral gavage needles

Procedure:

-

Weigh the required amount of this compound powder.

-

Prepare a 0.5% solution of CMC-Na in sterile water.

-

Add the this compound powder to the 0.5% CMC-Na solution.

-

Vortex or sonicate the mixture to create a homogenous suspension.

-

Administer the suspension to the animals using appropriate oral gavage needles. Ensure the suspension is well-mixed immediately before each administration.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of Asthma

This protocol outlines a general procedure for evaluating the efficacy of this compound in an ovalbumin (OVA)-sensitized mouse model of asthma.

Caption: Experimental workflow for an in vivo asthma model.

Procedure:

-

Sensitization: Sensitize mice (e.g., BALB/c) on day 0 and day 14 by intraperitoneal (IP) injection of ovalbumin (OVA) emulsified in aluminum hydroxide (Alum).

-

Challenge: From day 21 to 23, challenge the sensitized mice with an aerosolized solution of OVA for a specified duration each day.

-

Treatment: Administer this compound or vehicle control via the desired route (IV or PO) at the specified dose, typically starting before or during the challenge phase.

-

Assessment: 24 to 48 hours after the final challenge, assess the following:

-

Airway Hyperresponsiveness (AHR): Measure the response to a bronchoconstrictor agent (e.g., methacholine) using a whole-body plethysmograph.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Collect BALF to quantify inflammatory cell infiltration (e.g., eosinophils) and cytokine levels.

-

Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and mucus production.

-

Conclusion

This compound is a promising therapeutic agent with a well-defined mechanism of action. The provided protocols and data serve as a comprehensive guide for researchers initiating in vivo studies with this compound. Adherence to appropriate formulation and administration techniques is crucial for obtaining reliable and reproducible results. Researchers should always consult relevant safety data and institutional guidelines when designing and conducting animal experiments.

References

- 1. This compound | GSNOR | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. glpbio.com [glpbio.com]

- 4. A nonclinical safety and pharmacokinetic evaluation of this compound: a first-in-class S-nitrosoglutathione reductase inhibitor for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of oral gavage technique of drug-containing microcontainers on the gastrointestinal transit and absorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]